

physical and chemical properties of 1,4-Dibenzylxy-2-nitrobenzene

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Compound of Interest

Compound Name: 1,4-Dibenzylxy-2-nitrobenzene

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An In-depth Technical Guide to 1,4-Dibenzylxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **1,4-Dibenzylxy-2-nitrobenzene**. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a key intermediate. Detailed experimental protocols for its synthesis via Williamson ether synthesis and subsequent purification by recrystallization are provided. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR characteristics, are summarized for analytical purposes. While direct biological applications and signaling pathway interactions for this specific molecule are not extensively documented in current literature, its role as a precursor to various functionalized aromatic compounds suggests its potential utility in the development of novel chemical entities.

Introduction

1,4-Dibenzylxy-2-nitrobenzene, with the chemical formula C₂₀H₁₇NO₄, is an aromatic ether that incorporates two benzyl ether functionalities and a nitro group on a benzene core. The

presence of these distinct chemical moieties makes it a valuable intermediate in organic synthesis. The benzyl ether groups can serve as protecting groups for hydroquinones, which can be deprotected under specific conditions to reveal the reactive hydroxyl groups. The nitro group can be readily reduced to an amine, which then allows for a wide array of subsequent chemical transformations, including diazotization, acylation, and alkylation. These features make **1,4-dibenzylxy-2-nitrobenzene** a versatile scaffold for the synthesis of more complex molecules, potentially for applications in drug discovery, dye chemistry, and materials science. This guide aims to provide a detailed repository of its known properties and a practical framework for its synthesis and characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1,4-Dibenzylxy-2-nitrobenzene** is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₇ NO ₄	[1] [2]
Molecular Weight	335.35 g/mol	[1] [2]
Appearance	Pale yellow or white crystalline solid (predicted)	Inferred from similar compounds
Melting Point	82-84 °C	[1]
Boiling Point	522.2 °C at 760 mmHg	[1]
Density	1.238 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.	Inferred from structure
CAS Number	51792-85-9	[1] [2]
IUPAC Name	1,4-bis(benzylxy)-2-nitrobenzene	[2]

Synthesis and Purification

The primary route for the synthesis of **1,4-Dibenzylxy-2-nitrobenzene** is the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ions are generated from 2-nitrohydroquinone by a base, which then react with benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for the synthesis of similar diaryl ethers.

Materials:

- 2-Nitrohydroquinone
- Benzyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetone or N,N-Dimethylformamide (DMF)
- Magnetic stirrer and heating mantle
- Reflux condenser
- Standard glassware for reaction and workup

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrohydroquinone (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
- Add anhydrous acetone or DMF to the flask to create a stirrable suspension.
- Begin stirring the mixture at room temperature.
- Slowly add benzyl bromide (2.2 equivalents) to the suspension via a dropping funnel.

- After the addition is complete, heat the reaction mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-100 °C is recommended) and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or DMF.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The crude product is then subjected to purification.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid **1,4-Dibenzylxy-2-nitrobenzene** from reaction byproducts.

Materials:

- Crude **1,4-Dibenzylxy-2-nitrobenzene**
- Ethanol or a mixture of ethyl acetate and hexane
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask

Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to the flask to dissolve the solid. The solution should be heated to near its boiling point.[\[3\]](#)[\[4\]](#)

- If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.[5]
- If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5]
- Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to allow for the formation of crystals.[4][6]
- Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.[6]
- Collect the crystals by vacuum filtration using a Buchner funnel.[3][5]
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. [5][6]
- Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Spectroscopic Characterization

The structural confirmation of **1,4-Dibenzylxy-2-nitrobenzene** is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the central benzene ring and the two benzyl groups, as well as the benzylic methylene protons.

- Aromatic Protons (Benzyl Groups): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 10 hydrogens.
- Aromatic Protons (Central Ring): Three distinct signals for the three protons on the nitro-substituted ring. Based on the electronic effects of the substituents, the proton ortho to the nitro group will be the most deshielded.

- **Benzylic Protons (-CH₂-):** Two singlets for the two diastereotopic methylene groups, expected to appear around δ 5.0-5.2 ppm, each integrating to 2 hydrogens.

¹³C NMR: The carbon NMR spectrum will show signals for all 20 carbon atoms.

- **Aromatic Carbons (Benzyl Groups):** Signals in the δ 127-137 ppm range.
- **Aromatic Carbons (Central Ring):** Six distinct signals, with the carbons attached to the oxygen atoms and the nitro group showing characteristic downfield shifts. The carbon bearing the nitro group (C-NO₂) is expected to be significantly deshielded.
- **Benzylic Carbons (-CH₂-):** A signal around δ 70-72 ppm.

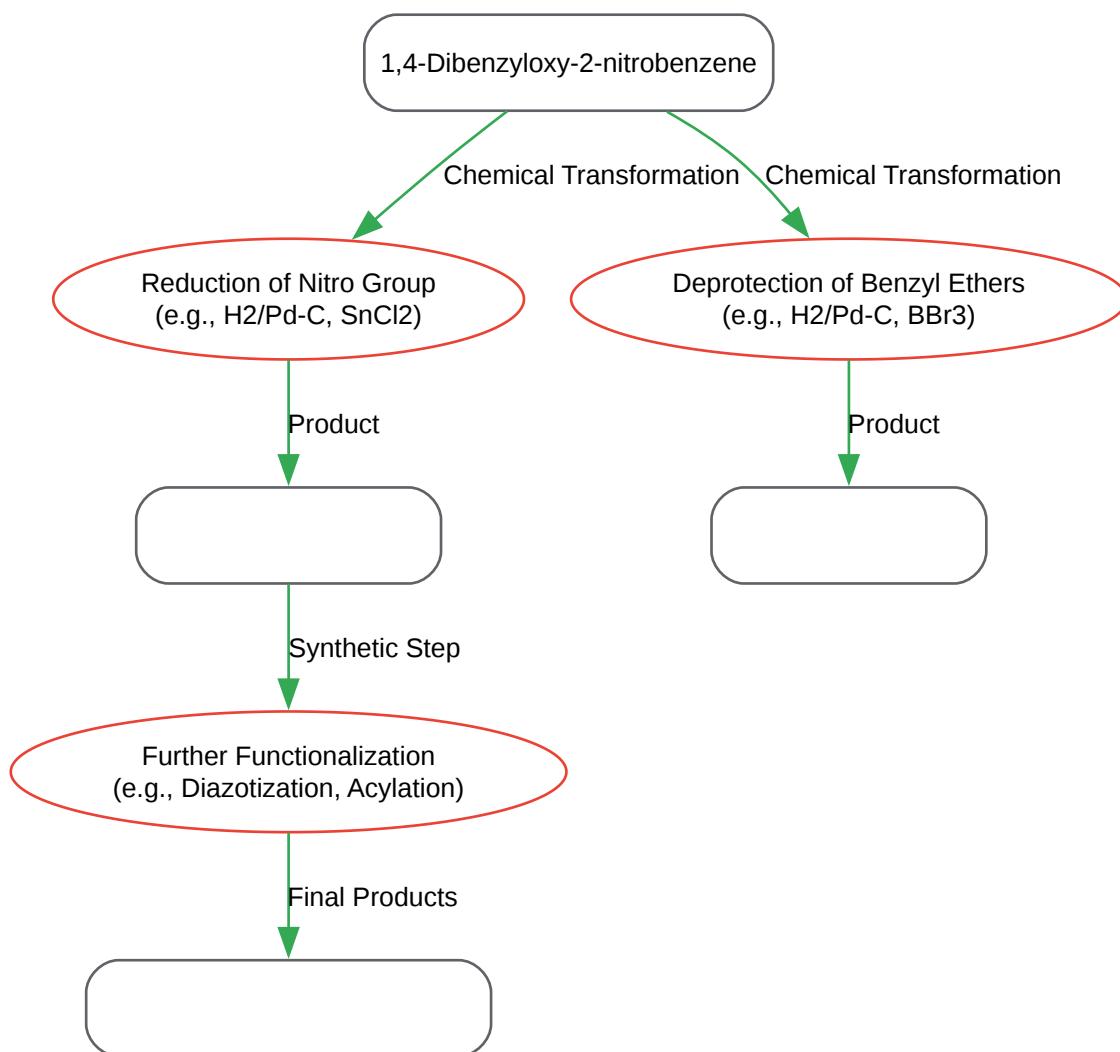
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the nitro group and the ether linkages.

- **N-O Asymmetric Stretch:** A strong band in the region of 1520-1550 cm⁻¹.
- **N-O Symmetric Stretch:** A strong band in the region of 1340-1360 cm⁻¹.
- **C-O Ether Stretch:** Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).
- **Aromatic C-H Stretch:** Bands above 3000 cm⁻¹.
- **Aromatic C=C Stretch:** Bands in the 1450-1600 cm⁻¹ region.

Potential Applications and Logical Relationships

While specific biological activities for **1,4-Dibenzylxy-2-nitrobenzene** have not been reported, its structure suggests its primary role as a synthetic intermediate. The logical progression of its use in synthesis is outlined below.



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Caption: Synthetic utility of **1,4-Dibenzylxy-2-nitrobenzene**.

The diagram illustrates two primary synthetic pathways starting from **1,4-Dibenzylxy-2-nitrobenzene**. Reduction of the nitro group leads to the corresponding aniline, a versatile precursor for a variety of functionalized aromatic compounds. Alternatively, deprotection of the benzyl ethers yields 2-nitrohydroquinone, which can be used in other synthetic routes.

Conclusion

1,4-Dibenzylxy-2-nitrobenzene is a well-defined chemical entity with established physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, primarily the Williamson ether synthesis. While it currently lacks documented

direct applications in drug development or as a modulator of specific signaling pathways, its structural features make it a highly valuable and versatile intermediate for the synthesis of more complex and potentially bioactive molecules. This guide provides the foundational knowledge for researchers to synthesize, purify, and characterize this compound for its use in further chemical explorations.

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